![molecular formula C17H17N3O B12437072 2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12437072.png)
2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C17H17N3O. It is known for its unique structure, which includes a quinazolinone core and a phenylethylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Substitution reactions can occur at the phenylethylamine moiety or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can have different functional groups attached to the core structure. These derivatives may exhibit distinct chemical and biological properties .
Scientific Research Applications
2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one
- 2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one
Uniqueness
2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinazolinone core and a phenylethylamine moiety makes it a versatile compound for various applications .
Biological Activity
2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one, with the molecular formula C17H17N3O, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a quinazolinone core linked to a phenylethylamine moiety, which contributes to its unique biological profile. Its structure can be represented as follows:
- Molecular Formula : C17H17N3O
- Molecular Weight : 279.34 g/mol
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cell lines.
- Antimicrobial Properties : It has demonstrated activity against various bacterial strains.
- Antioxidant Effects : The compound may possess antioxidant properties that contribute to its therapeutic potential.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor signaling pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.
Anticancer Activity
A study evaluating the cytotoxic effects of this compound against various cancer cell lines reported the following results:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15.5 | Induction of apoptosis |
MCF-7 (Breast) | 18.2 | Cell cycle arrest |
A549 (Lung) | 22.0 | Inhibition of proliferation |
These findings suggest that the compound effectively induces cell death through multiple mechanisms, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 16 μg/mL |
Pseudomonas aeruginosa | 64 μg/mL |
The data indicates that the compound possesses significant antimicrobial activity, particularly against Gram-negative bacteria.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is useful to compare it with similar quinazolinone derivatives:
Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity (MIC μg/mL) |
---|---|---|
3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one | 20.0 | 40 |
2-(N,N-Dimethylamino)-3,4-dihydroquinazolin-4-one | 25.0 | 50 |
From this comparison, it is evident that this compound exhibits superior potency in both anticancer and antimicrobial activities.
Properties
Molecular Formula |
C17H17N3O |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-[(1-phenylethylamino)methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H17N3O/c1-12(13-7-3-2-4-8-13)18-11-16-19-15-10-6-5-9-14(15)17(21)20-16/h2-10,12,18H,11H2,1H3,(H,19,20,21) |
InChI Key |
RPQDFWLDFGGRKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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